Phosphine oxide, (iodomethyl)dimethyl-
Overview
Description
Phosphine oxide, (iodomethyl)dimethyl- is an organophosphorus compound with the molecular formula C3H8IOP. It is a colorless liquid that is soluble in polar organic solvents. This compound is part of the broader class of phosphine oxides, which are characterized by the presence of a phosphorus-oxygen double bond.
Preparation Methods
Phosphine oxide, (iodomethyl)dimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of dimethylphosphine oxide with iodomethane under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
Phosphine oxide, (iodomethyl)dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodomethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various phosphine derivatives and substituted phosphine oxides.
Scientific Research Applications
Phosphine oxide, (iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: Phosphine oxide, (iodomethyl)dimethyl- is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, (iodomethyl)dimethyl- involves its ability to interact with various molecular targets. The phosphorus-oxygen double bond is highly reactive and can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, the iodomethyl group can undergo nucleophilic substitution, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Phosphine oxide, (iodomethyl)dimethyl- can be compared with other similar compounds such as dimethylphosphine oxide and diphenylphosphine oxide. While all these compounds share the phosphine oxide functional group, they differ in their substituents, which affects their reactivity and applications. For example, dimethylphosphine oxide is more commonly used in organic synthesis due to its simpler structure, while diphenylphosphine oxide is used in the production of more complex phosphorus-containing compounds.
Conclusion
Phosphine oxide, (iodomethyl)dimethyl- is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
dimethylphosphoryl(iodo)methane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IOP/c1-6(2,5)3-4/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQAWTWBISPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631696 | |
Record name | (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79338-90-2 | |
Record name | (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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